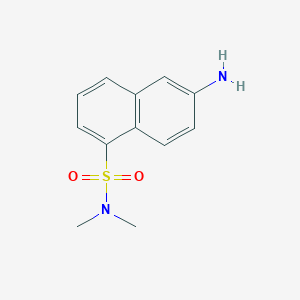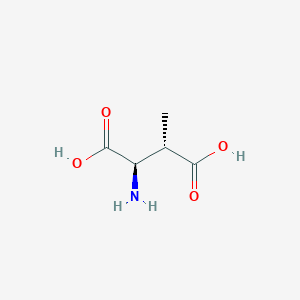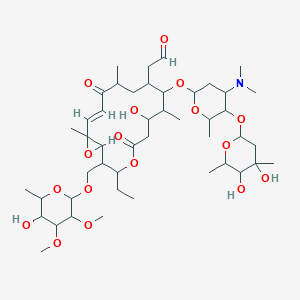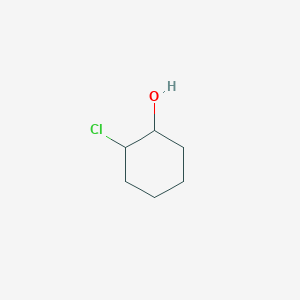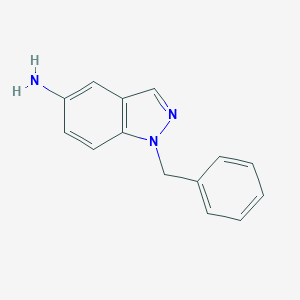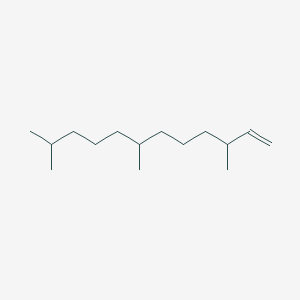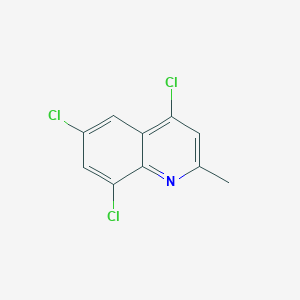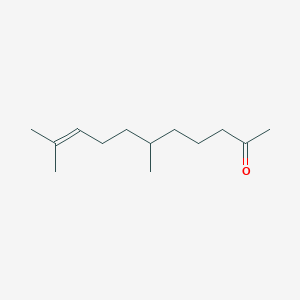
Zinc selenide (ZnSe)
Overview
Description
Zinc selenide (ZnSe) is an inorganic compound with the formula ZnSe . It is a lemon-yellow solid, although most samples have a duller color due to the effects of oxidation . It is an intrinsic semiconductor with a band gap of about 2.70 eV at 25 °C (77 °F) . ZnSe occurs as the rare mineral stilleite .
Synthesis Analysis
ZnSe can be synthesized using various methods. One method involves the treatment of an aqueous solution of zinc sulfate with hydrogen selenide . Another method involves heating a mixture of zinc oxide, zinc sulfide, and selenium . Other methods include a seed-mediated and double shell strategy , mechanical alloying , and a simple co-precipitation method .Molecular Structure Analysis
ZnSe is available in both hexagonal (wurtzite) and cubic (zincblende) polymorphs . In both cases, the Zn 2+ and Se 2− sites are tetrahedral . The difference in the structures is related to close packing motifs, hexagonal vs cubic .Chemical Reactions Analysis
ZnSe reacts with acids to form toxic hydrogen selenide gas . It is grown by chemical vapour deposition techniques including MOVPE .Physical And Chemical Properties Analysis
ZnSe is a light yellow binary solid compound . It is chemically inert, non-hygroscopic, and highly pure . It has a band gap of about 2.7 eV at 25 °C .Scientific Research Applications
Photocatalytic and Antibacterial Activities
ZnSe nanoparticles have been found to have enhanced photocatalytic and antibacterial activities . They can degrade dyes and bacteria, making them useful in addressing water and microbial contamination issues . The photocatalytic dye degradation activity of ZnSe nanoparticles suggests that temperature changes can affect the production of free radicals and ROS formation .
Nano-Optoelectronic Devices
ZnSe nano-entities have been used in the creation of nano-optoelectronic devices . They produce blue light due to the quantum confinement of charge carriers, making them suitable for nano-LEDs and nano-lasers for clinical applications .
Blue Light Source
ZnSe is used as a blue light source in light-emitting diodes (LEDs) and diode lasers . This is due to its wide band gap and transmittance range, high luminescence efficiency, low absorption coefficient, and excellent transparency to infrared .
Infrared Laser Gain Medium
ZnSe is also used as an infrared laser gain medium . It has a remarkably wide transmission wavelength range (0.45 μm to 21.5 μm) .
X-ray and Gamma Ray Detectors
When activated with tellurium, ZnSe is used in x-ray and gamma ray detectors as a scintillator .
Optical Instruments
Due to its wide band gap and transmittance range, high luminescence efficiency, low absorption coefficient, and excellent transparency to infrared, ZnSe nanoparticles have wide-ranging applications in optical instruments .
Mechanism of Action
Target of Action
Zinc Selenide (ZnSe), also known as Selanylidenezinc, is primarily used in the semiconductor industry . It doesn’t have a specific biological target but it’s known to interact with Superoxide dismutase [Cu-Zn] , an enzyme that plays a crucial role in destroying radicals which are toxic to biological systems .
Mode of Action
Zinc Selenide is an infrared optical semiconductor . It’s used in light-emitting diodes (LEDs), lasers, scintillators, and optical coatings . The interaction of Zinc Selenide with its environment is primarily physical, involving the absorption and emission of light, rather than biochemical.
Biochemical Pathways
As a semiconductor, Zinc Selenide doesn’t directly participate in biochemical pathways. It’s worth noting that selenium, one of the components of zinc selenide, can substitute for sulfur in biomolecules and in many biochemical reactions, especially when the concentration of selenium is high and the concentration of sulfur is low .
Pharmacokinetics
It’s primarily used in the semiconductor industry and in the manufacture of optical devices .
Result of Action
The primary result of Zinc Selenide’s action is the emission of light in the infrared spectrum when used in LEDs and lasers . This property is harnessed in various technological applications, including telecommunications and medical devices.
Action Environment
The efficacy and stability of Zinc Selenide are influenced by environmental factors such as temperature and pressure . For instance, its optical properties can be affected by changes in these conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
selanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBMFFZSBJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSe, SeZn | |
| Record name | zinc selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893851 | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Yellow solid; Insoluble in water; [Merck Index] Insoluble in water; [Hawley] Yellow powder; [Aldrich MSDS] | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zinc selenide (ZnSe) | |
CAS RN |
879502-03-1, 1315-09-9 | |
| Record name | Zinc(1+), pentaselenoxopenta- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879502-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical formula and molecular weight of Zinc Selenide?
A1: Zinc Selenide has the chemical formula ZnSe and a molecular weight of 144.37 g/mol.
Q2: What spectroscopic techniques are used to characterize ZnSe?
A2: Various spectroscopic techniques are used to characterize ZnSe, including:
- X-ray diffraction (XRD): To determine the crystal structure, grain size, strain, and dislocation density [, , , , ].
- UV-Vis-NIR spectrophotometry: To measure optical properties like transmittance, reflectance, absorption coefficient, and band gap energy [, , , , ].
- Scanning Electron Microscopy (SEM): To analyze surface morphology and observe the presence of nanostructures like nanocrystals or nanobelts [, , , ].
- Energy-dispersive X-ray analysis (EDX): To determine the elemental composition of the material [].
- Photoluminescence (PL) spectroscopy: To study the optical properties and quantum confinement effects in ZnSe nanocrystals [, , ].
Q3: What is the bandgap energy of ZnSe and how does it influence its applications?
A4: ZnSe has a wide direct bandgap, typically reported between 2.6 eV and 2.8 eV [, , ]. This wide bandgap makes it transparent in the visible and infrared regions, enabling applications in optoelectronic devices like LEDs [, ] and solar cells [, , ].
Q4: How does the substrate temperature during deposition affect the properties of ZnSe thin films?
A5: The substrate temperature significantly impacts the structural and optical properties of ZnSe thin films. Higher substrate temperatures generally lead to improved crystallinity, larger grain size, and a slight decrease in bandgap energy [, , ].
Q5: What is the impact of annealing on the properties of ZnSe thin films?
A6: Annealing ZnSe thin films can improve their crystallinity and reduce defects, leading to enhanced optical properties and a bandgap closer to the bulk ZnSe value [, ].
Q6: What are the advantages of using ZnSe as a window layer in solar cells?
A7: ZnSe's wide bandgap allows for high transmission of visible light, making it suitable as a window layer in solar cells. Its high electrical resistivity also minimizes current leakage, improving cell efficiency [, ].
Q7: How does doping with other elements affect ZnSe properties?
A8: Doping ZnSe with elements like copper (Cu) can alter its structural, morphological, and optical properties, influencing its grain size, bandgap, and transmittance []. Similarly, doping with aluminum (Al) can decrease the bandgap and modify its crystal structure at higher concentrations [].
Q8: What are some notable applications of ZnSe in optoelectronic devices?
A8: ZnSe is utilized in various optoelectronic devices, including:
- Light Emitting Diodes (LEDs): ZnSe quantum dots (QDs) exhibit strong photoluminescence, making them suitable for LEDs, including white light generation [, ].
- Solar Cells: ZnSe acts as an efficient window layer in thin-film solar cells due to its high transparency and electrical resistivity [, , ].
- Photodetectors: ZnSe nanobelts show promise as highly sensitive blue/UV-light detectors due to their fast response and high spectral selectivity [].
Q9: How is ZnSe employed in infrared applications?
A10: ZnSe is valued in infrared (IR) applications due to its high refractive index, low dispersion rate, and wide transmission band in the IR region. It's used in IR windows, lenses, and prisms for various applications, including high-power laser systems and IR imaging [, , , , ].
Q10: What is the significance of ZnSe in nonlinear optics?
A11: ZnSe exhibits strong nonlinear optical properties, making it suitable for applications like higher-order harmonic generation, particularly in the mid-infrared region []. This property is valuable for ultrafast laser applications and frequency conversion processes.
Q11: Are there any ongoing research areas involving ZnSe?
A11: Yes, research on ZnSe continues to explore new possibilities, including:
- Enhanced Nonlinear Optical Devices: ZnSe is being investigated for its potential in developing efficient nonlinear optical devices for applications in areas like laser technology and optical communications [].
- Nanostructured ZnSe for Energy Applications: Researchers are exploring the use of nanostructured ZnSe, such as quantum dots and nanobelts, for enhanced performance in solar cells, LEDs, and other energy-related devices [, , , ].
- ZnSe-based Hybrid Materials: Combining ZnSe with other materials, like organic polymers, is being investigated to create hybrid materials with unique optical and electronic properties for advanced optoelectronic applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






